molecular formula C6H6O3 B7770177 6-Methyl-2H-pyran-2,4(3H)-dione CAS No. 541-98-0

6-Methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B7770177
CAS No.: 541-98-0
M. Wt: 126.11 g/mol
InChI Key: GYHBVAHWGBJKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2H-pyran-2,4(3H)-dione, also known as dehydroacetic acid, is an organic compound with a pyran ring structure. It is a derivative of pyran and is characterized by the presence of a methyl group at the 6th position and a dione functionality at the 2nd and 4th positions. This compound is known for its antimicrobial properties and is widely used as a preservative in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-2H-pyran-2,4(3H)-dione can be synthesized through several methods. One common method involves the condensation of acetylacetone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyran ring.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the dione functionality can yield diols.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Methyl-2H-pyran-2,4(3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: Its antimicrobial properties make it useful in studying microbial inhibition and preservation.

    Medicine: It is explored for its potential therapeutic effects, including antifungal and antibacterial activities.

    Industry: It is used as a preservative in cosmetics, food products, and pharmaceuticals due to its ability to inhibit microbial growth.

Mechanism of Action

The antimicrobial activity of 6-Methyl-2H-pyran-2,4(3H)-dione is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. It targets essential enzymes involved in microbial metabolism, leading to cell death. The exact molecular pathways and targets are still under investigation, but its broad-spectrum activity makes it a valuable preservative.

Comparison with Similar Compounds

    3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Another pyran derivative with similar antimicrobial properties.

    2,2’-Bipyridine: A compound with a similar pyran ring structure but different functional groups.

Uniqueness: 6-Methyl-2H-pyran-2,4(3H)-dione stands out due to its dual dione functionality, which imparts unique chemical reactivity and antimicrobial properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in both research and industry.

Properties

IUPAC Name

6-methylpyran-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHBVAHWGBJKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300829
Record name 6-Methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-98-0
Record name 6-Methyl-2H-pyran-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC139162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To hydrogenate the intermediate condensation product [IV] or [IVa] selectively into the final product [I] or [Ib] in the second step of the process according to the second aspect of the present invention, the intermediate condensation product [IV] or [IVa] is preferably subjected to a catalytic hydrogenation which can normally be carried out at room temperature and atmospheric pressure in the presence of a usual hydrogenation catalyst, e.g., platinum, palladium, rhodium, Raney nickel, etc. Platinum, palladium and rhodium, etc. can be supported by a suitable carrier such as carbon or alumina, if desired. This catalytic hydrogenation is preferably effected in a solution of the intermediate condensation product [IV] or [IVa] in an organic solvent such as ethanol, tetrahydrofuran, dioxan and acetic acid etc. The hydrogenation catalyst is generally used in an amount of 0.01% by weight of the intermediate condensation product. The catalytic hydrogenation can be continued until one mol. equivalent of hydrogen is absorbed by the reaction mixture. When the hydrogenation has been completed, the reaction mixture is freed from the catalyst, e.g. by filtration, and then distilled to remove the solvent. In this way, the derivative of 6-methyl-2H-pyran-2,4(3H)-dione [I] or [Ib] is obtained in a substantially quantitative yield, and it then can be purified by recrystillization, silica gel chromatography, alumina chromatography or any other suitable purification method to give the final product in a pure state and in an excellent yield.
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.